![molecular formula C23H30ClNO B5084644 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B5084644.png)
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
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Overview
Description
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DIPPA, is a chemical compound that has been used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. In
Scientific Research Applications
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been used in scientific research for its ability to inhibit the activity of MAO. This enzyme is involved in the breakdown of neurotransmitters, and its inhibition can lead to increased levels of dopamine, serotonin, and norepinephrine in the brain. This has potential applications in the treatment of depression, anxiety, and Parkinson's disease.
Mechanism of Action
5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride works by binding to the active site of MAO and preventing it from breaking down neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters caused by 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can have a variety of effects on the body. For example, increased levels of dopamine can lead to increased motivation and pleasure-seeking behavior, while increased levels of serotonin can lead to decreased anxiety and improved mood.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent inhibition of MAO, which can lead to significant changes in neurotransmitter levels. However, this also means that caution must be taken when interpreting results, as the effects of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride may not be representative of normal physiological conditions.
Future Directions
There are several areas of research that could benefit from further investigation into 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. For example, more research is needed to determine the long-term effects of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride on neurotransmitter levels and behavior. Additionally, the potential therapeutic applications of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in the treatment of depression, anxiety, and Parkinson's disease should be further explored. Finally, the development of more selective MAO inhibitors could lead to improved treatments with fewer side effects.
Synthesis Methods
The synthesis of 5-(diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride involves the reaction of 1,1-diphenyl-2-propyn-1-ol with diisopropylamine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
properties
IUPAC Name |
5-[di(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO.ClH/c1-19(2)24(20(3)4)18-12-11-17-23(25,21-13-7-5-8-14-21)22-15-9-6-10-16-22;/h5-10,13-16,19-20,25H,17-18H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUNGSBHVAIOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diisopropylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride |
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